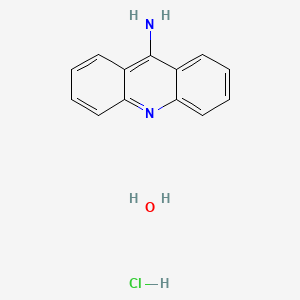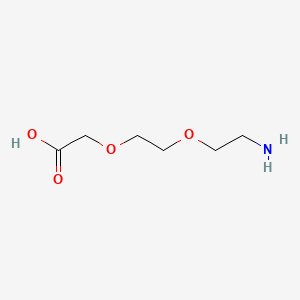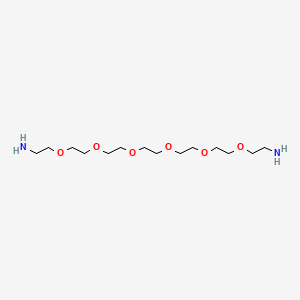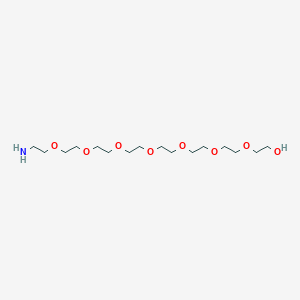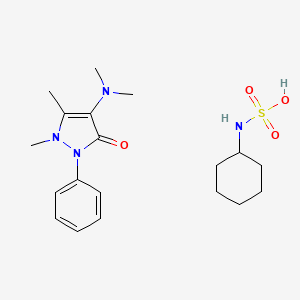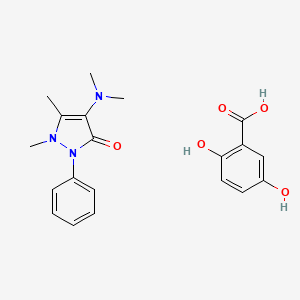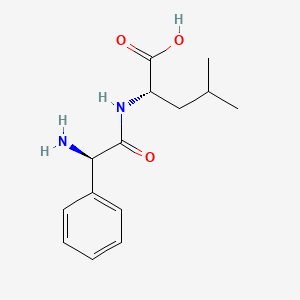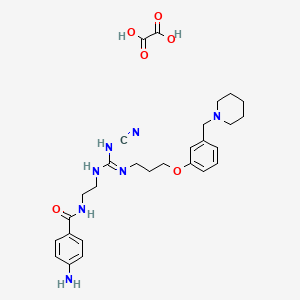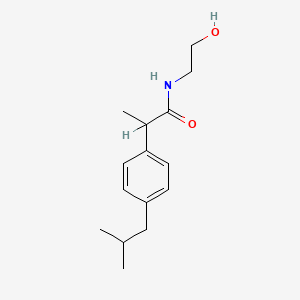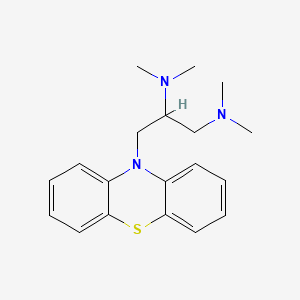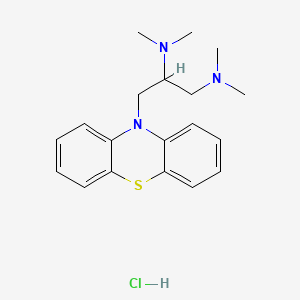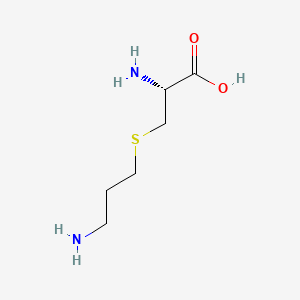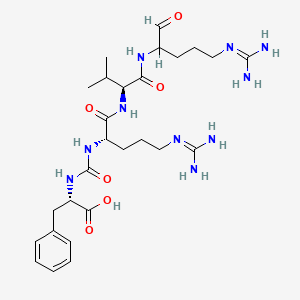
抗痛蛋白
描述
科学研究应用
抗痛蛋白 (盐酸盐) 具有广泛的科学研究应用:
化学: 用于研究蛋白酶的抑制以及蛋白酶在各种生化过程中的作用.
生物学: 用于研究细胞转化以及鉴定新的蛋白酶.
医学: 研究其预防血液凝固的潜力及其对 DNA 损伤和染色体畸变的影响.
工业: 用于生产用于研究和药物应用的蛋白酶抑制剂.
作用机制
生化分析
Biochemical Properties
Antipain plays a significant role in biochemical reactions. It acts as a reversible inhibitor of serine and cysteine proteases, including some trypsin-like serine proteases . Its action resembles leupeptin, but it inhibits plasmin less and cathepsin A more than does leupeptin .
Cellular Effects
Antipain has the potential to alter DNA damage and chromosomal aberrations in irradiated cells or those treated with chemical mutagens . It has been used in molecular dynamic studies to identify other inhibitors with more favourable pharmacodynamic and pharmacokinetic properties for potential development as anti-trypanosomatid drugs .
Molecular Mechanism
The molecular mechanism of Antipain involves its binding to proteases. In both cases, the backbone carbonyl of the terminal arginine of Antipain forms a covalent bond to the active site serine in the protease .
Dosage Effects in Animal Models
In animal models, Antipain has shown to aid in the quality of ram semen by maintaining the sperm mobility . It includes the function to inhibit a degrading enzyme, called plasmin, permitting this substance to be able to improve the resistance of membrane disruption by freezing temperatures .
准备方法
化学反应分析
抗痛蛋白 (盐酸盐) 会经历各种化学反应,主要涉及其醛基。 它与蛋白酶的活性丝氨酸形成半缩醛加合物,从而抑制其活性 . 已知该化合物可抑制丝氨酸和半胱氨酸蛋白酶,包括胰蛋白酶、木瓜蛋白酶和纤溶酶 . 这些反应中常用的试剂包括水、甲醇和 DMSO . 这些反应形成的主要产物是被抑制的蛋白酶,它们无法执行其酶促功能 .
相似化合物的比较
属性
CAS 编号 |
37691-11-5 |
|---|---|
分子式 |
C27H44N10O6 |
分子量 |
604.7 g/mol |
IUPAC 名称 |
2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H44N10O6/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43)/t18?,19-,20?,21-/m0/s1 |
InChI 键 |
SDNYTAYICBFYFH-MAHYXTOZSA-N |
SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O |
手性 SMILES |
CC(C)[C@@H](C(=O)NC(CCCN=C(N)N)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O |
规范 SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O |
外观 |
Solid powder |
Key on ui other cas no. |
37691-11-5 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Antipain; CCRIS 3605; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Antipain?
A1: Antipain is a potent reversible protease inhibitor. [] It primarily acts by forming a hemiacetal linkage with the active site serine residue (Ser146) of its target proteases, mimicking the oxyanion intermediate formed during peptide hydrolysis. []
Q2: Which proteases are primarily targeted by Antipain?
A2: Antipain exhibits inhibitory activity against a range of proteases, including papain, trypsin, cathepsin A, and trypsin-like proteases found in various tissues like the uterus. [, , , , ]
Q3: How does Antipain's inhibition of proteases influence cellular processes?
A3: Antipain's protease inhibition has been linked to various downstream effects, including:
- Suppression of transformation: Antipain can suppress chemically induced neoplastic transformation in cell lines like C3H10T1/2 and NIH3T3 cells. [, , , , ]
- Modulation of chromosomal aberrations: It can both inhibit and enhance X-ray-induced chromosomal aberrations depending on the timing of administration. [, , ]
- Inhibition of RNA synthesis: Antipain treatment can inhibit RNA synthesis, particularly rRNA and poly(A)+RNA, in developing Xenopus laevis embryos. []
- Regulation of gene expression: Antipain can downregulate c-myc RNA expression in normal C3H 10T1/2 cells, potentially through a post-transcriptional mechanism. []
Q4: How does Antipain impact cellular processes beyond its protease inhibition activity?
A4: While primarily known as a protease inhibitor, Antipain also exhibits other effects:
- Suppression of interferon and UV refractoriness: In certain cell lines, Antipain can suppress resistance to interferon-alpha and UV-induced cell killing. [, ]
- Modulation of mutagenicity: Antipain can suppress saccharin-induced mutagenicity in human RSa cells, possibly by influencing antipain-sensitive protease activity. []
Q5: What is the molecular formula and weight of Antipain?
A5: Antipain has a molecular formula of C27H44N10O7 and a molecular weight of 616.72 g/mol. []
Q6: Is there any spectroscopic data available for Antipain?
A6: Yes, 1H NMR studies have been conducted to characterize the diastereomeric forms of Antipain in aqueous solutions. []
Q7: Can Antipain be used in cryopreservation?
A7: Yes, studies have demonstrated the beneficial effects of Antipain in combination with trehalose for cryopreservation of ram semen, improving post-thaw sperm quality parameters. []
Q8: What is the role of Antipain in studying proteolytic processes?
A8: Antipain's ability to inhibit specific proteases makes it a valuable tool for investigating the role of these enzymes in various biological processes, such as:
- Lysosomal enzyme processing: Antipain has been used to study the proteolytic processing of lysosomal enzymes in Dictyostelium discoideum, revealing the involvement of different proteases in distinct cellular compartments. []
- Uterine development: Studies using Antipain have suggested that trypsin-like protease activity is crucial for normal uterine development and function in mice. []
- Calcium release channel function: Antipain has been employed to investigate the role of calcium-activated proteases in regulating the function of the skeletal muscle calcium release channel (ryanodine receptor). []
A8: While the provided research papers do not delve into detailed computational studies on Antipain, they lay the groundwork for such investigations by elucidating its structure, target interactions, and biological activities. Future research could employ computational methods to further explore its structure-activity relationships and design more potent and selective analogs.
Q9: How does the structure of Antipain contribute to its inhibitory activity?
A9: The structure of Antipain, particularly the presence of arginine and valine residues in its peptide chain, is crucial for its interaction with the active site of target proteases. [] The aldehyde group forms a covalent adduct with the catalytic serine residue.
Q10: How has Antipain research fostered cross-disciplinary collaborations?
A28: The research on Antipain exemplifies the interconnected nature of scientific disciplines. Its discovery as a microbial metabolite involved microbiology and natural product chemistry. [] Subsequent studies investigating its effects on cellular processes, such as transformation, mutagenesis, and chromosomal aberrations, bridge microbiology with cancer biology and genetics. [, , , , , , , , , , ] Additionally, its use in studying lysosomal enzyme processing and uterine development highlights its relevance in cell biology and developmental biology. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide](/img/structure/B1665976.png)
